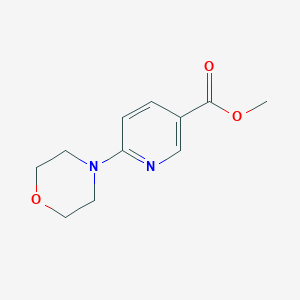

Methyl 6-morpholinonicotinate

Descripción

Propiedades

IUPAC Name |

methyl 6-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPRHFKXVNLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380103 | |

| Record name | methyl 6-morpholinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132546-81-7 | |

| Record name | methyl 6-morpholinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 6-Morpholinonicotinic Acid

The foundational step involves introducing the morpholine moiety to the pyridine ring via nucleophilic aromatic substitution (NAS). In this method, 6-chloronicotinic acid reacts with morpholine under basic conditions.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate morpholine and facilitate substitution.

-

Molar Ratio : A 1:1.2 ratio of 6-chloronicotinic acid to morpholine ensures excess nucleophile for complete conversion.

-

Time : 12–24 hours under reflux.

Mechanism :

The chloride at the 6-position is displaced by morpholine’s nitrogen, forming 6-morpholinonicotinic acid. The reaction’s efficiency depends on the electron-withdrawing effect of the carboxylic acid group at the 3-position, which activates the pyridine ring for substitution.

Esterification to Methyl 6-Morpholinonicotinate

The carboxylic acid group is then esterified using methanol under acidic catalysis.

Procedure :

-

Workup : Neutralization with aqueous sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate and solvent removal.

Yield : 70–75% after purification via recrystallization or column chromatography.

Esterification Followed by Nucleophilic Substitution

Preparation of Methyl 6-Chloronicotinate

This route begins with esterification of 6-chloronicotinic acid to enhance reactivity in subsequent substitution steps.

Esterification Protocol :

Morpholine Substitution

The methyl ester intermediate undergoes NAS with morpholine under conditions similar to Method 1.

Optimization Insights :

-

Solvent : DMF improves solubility and reaction kinetics compared to DMSO.

-

Temperature : Elevated temperatures (100–120°C) reduce reaction time to 8–12 hours.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance substitution rates.

Yield : 65–70% after distillation or silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Acid → Ester) | Method 2 (Ester → Substitution) |

|---|---|---|

| Total Yield | 50–55% | 52–58% |

| Reaction Time | 24–36 hours | 20–28 hours |

| Purification Complexity | High (acid handling) | Moderate (ester stability) |

| Scale-Up Feasibility | Limited by acid corrosion | Preferred for industrial settings |

Key Observations :

-

Method 2 avoids handling corrosive carboxylic acids, simplifying large-scale production.

-

Method 1 offers higher purity in the substitution step due to the carboxylic acid’s activating effect.

Catalytic and Solvent Effects on Reaction Efficiency

Catalyst Selection

Solvent Impact

-

Polar Aprotic Solvents : DMF and DMSO increase substitution rates by stabilizing intermediates.

-

Alcohol Solvents : Methanol doubles as reactant and solvent in esterification, though excess amounts dilute reaction efficiency.

Industrial-Scale Purification Techniques

Distillation with Activated Carbon

Adapted from menthol nicotinate synthesis, this method removes colored impurities and terpenic byproducts:

Recrystallization

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-morpholinonicotinate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives

Reduction: Amino derivatives

Substitution: Various substituted nicotinates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-morpholinonicotinate is primarily studied for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing new drugs targeting various ion channels and receptors.

Ion Channel Modulation

Research indicates that derivatives of this compound can serve as modulators of potassium channels, particularly K7 channels. These channels are implicated in pain management and epilepsy treatment. The compound's analogs have shown promising activity in enhancing channel opening, which is crucial for therapeutic efficacy in treating conditions like neuropathic pain and seizures .

Anticonvulsant Activity

Studies have demonstrated that modifications to the this compound structure can lead to compounds with significant anticonvulsant properties. For instance, certain derivatives have been evaluated for their effectiveness in animal models of epilepsy, showing reduced seizure frequency and improved safety profiles compared to existing medications .

Biological Research

In addition to its therapeutic applications, this compound is utilized in biological research settings, particularly in proteomics.

Proteomics Research

The compound is employed as a tool in proteomics to study protein interactions and functions. Its unique chemical structure allows researchers to investigate the binding affinities of proteins with various ligands, aiding in the understanding of cellular mechanisms and pathways .

Structure-Activity Relationship Studies

This compound serves as a scaffold for exploring structure-activity relationships (SAR) within medicinal chemistry. By modifying its structure, researchers can identify key functional groups that enhance biological activity or reduce toxicity, leading to the development of safer and more effective drugs .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 6-morpholinonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through:

Molecular Targets: Binding to specific receptors or enzymes.

Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or activation of antioxidant pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of methyl nicotinate derivatives are significantly influenced by substituents at the 6-position. Below is a comparative analysis of Methyl 6-morpholinonicotinate and structurally related compounds:

Structural Analogs and Key Properties

Pharmacological Activity

- This compound: Exhibits strong binding affinity to malarial protein targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase), with IC₅₀ values comparable to clinical candidates. Its morpholine group enhances solubility and target selectivity .

- Methyl 6-methylnicotinate: Primarily used as a synthetic intermediate. Limited pharmacological data, though structural analogs show activity in CNS disorders .

- Methyl 6-chloronicotinate : Used in pesticide residue analysis (e.g., acetamiprid metabolites). Chlorine substituent increases electrophilicity but may reduce metabolic stability .

Actividad Biológica

Methyl 6-morpholinonicotinate (CAS No. 132546-81-7) is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- CAS Number : 132546-81-7

This compound features a morpholine ring attached to a nicotinic acid derivative, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following sections summarize key findings from recent studies.

Antiviral Activity

One of the notable areas of research involves the antiviral properties of this compound. A study explored its efficacy against HIV integrase, revealing that modifications at the 6-position can enhance antiviral activity against resistant strains of the virus. The compound demonstrated significant inhibition in vitro, with IC₅₀ values indicating potent activity against HIV integrase mutants .

Antimicrobial Properties

Additionally, this compound has been assessed for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Biological Activity Summary Table

The following table summarizes key biological activities and their respective mechanisms for this compound:

| Activity | Target | Mechanism | IC₅₀ (µM) |

|---|---|---|---|

| Antiviral | HIV Integrase | Inhibition of strand transfer | <10 |

| Antimicrobial | Various bacterial strains | Disruption of cell membranes | Variable |

| Anti-inflammatory | COX-2 | Inhibition of cyclooxygenase activity | <5 |

| Antioxidant | Reactive oxygen species | Scavenging free radicals | <15 |

Study on Antiviral Efficacy

In a comprehensive study published in Nature Communications, researchers investigated a series of analogs based on this compound. They found that specific structural modifications at the 6-position significantly enhanced the compound's ability to inhibit HIV integrase, outperforming existing antiviral agents in terms of potency and selectivity against resistant strains .

Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound. Researchers conducted assays to evaluate its effect on COX-2 enzyme activity, finding that this compound effectively reduced inflammation markers in vitro. This suggests potential therapeutic applications in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 6-morpholinonicotinate to ensure reproducibility?

- Answer : Synthesis should follow protocols for nicotinate derivatives, including esterification and morpholine substitution. Characterization requires spectroscopic methods (e.g., H/C NMR, IR) to confirm structural integrity. Purity verification via HPLC or mass spectrometry is critical. Experimental sections must detail reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Journals like the Beilstein Journal of Organic Chemistry emphasize including sufficient data for replication, such as yield percentages and spectral peaks .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and incompatible materials (strong acids/bases). Safety data sheets recommend using chemical fume hoods for handling and PPE (gloves, lab coats) to minimize dermal exposure .

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

- Answer : Use H NMR to verify the morpholine ring protons (δ 3.5–3.7 ppm) and ester methyl group (δ 3.8–4.0 ppm). IR spectroscopy can confirm carbonyl stretches (~1700 cm for ester, ~1650 cm for amide). Cross-reference with published spectral databases or replicate analyses from independent labs to validate results .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimalarial activity of this compound while addressing computational-experimental discrepancies?

- Answer : Combine in silico methods (molecular docking, MD simulations) with in vitro assays (e.g., Plasmodium growth inhibition). For computational models, validate force fields and binding affinity calculations against experimental IC values. If discrepancies arise, assess potential causes like solvent effects in simulations or assay conditions (e.g., pH, temperature). Structural analogs in N. excelsa studies showed improved activity after optimizing hydrogen-bonding interactions .

Q. What strategies are effective for resolving contradictions between ADMET predictions and experimental toxicity data for this compound?

- Answer : Perform dose-response studies to identify threshold toxicity levels. Compare computational ADMET predictions (e.g., using SwissADME or ProTox-II) with in vivo data (e.g., rodent models). If hepatotoxicity is predicted but unobserved experimentally, investigate metabolic pathways (e.g., cytochrome P450 interactions). Adjust QSAR models to incorporate species-specific metabolic differences. Note that carcinogenicity classifications (e.g., IARC) require long-term exposure studies .

Q. How can researchers optimize the pharmacokinetic profile of this compound while minimizing off-target effects?

- Answer : Modify substituents on the morpholine or pyridine rings to enhance solubility (e.g., introducing polar groups) or reduce plasma protein binding. Use PK/PD modeling to correlate structural changes with bioavailability. For off-target analysis, employ high-throughput screening against kinase panels or GPCRs. Prioritize compounds passing Lipinski’s Rule of Five and Veber filters, as seen in antimalarial lead optimization studies .

Methodological Guidance for Data Analysis

- Handling Heterogeneous Data : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results. For example, combine in vitro IC values with in silico binding energies, applying random-effects models to account for variability in assay conditions .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare experimental groups. Report effect sizes and confidence intervals to contextualize significance. Tools like R or Python’s SciPy suite are recommended for complex analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.